Chemical Profile & Synthetic Utility: 4-(2-Chlorophenyl)oxan-4-amine Hydrochloride
Chemical Profile & Synthetic Utility: 4-(2-Chlorophenyl)oxan-4-amine Hydrochloride
[1]
Content Type: Technical Guide Subject: Medicinal Chemistry / Synthetic Organic Chemistry Target Audience: Drug Discovery Scientists, Process Chemists[1]
Abstract
4-(2-Chlorophenyl)oxan-4-amine hydrochloride (also known as 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-amine HCl) represents a critical scaffold in modern neuropsychiatric drug design.[1] Structurally analogous to the cyclohexyl-amine pharmacophore found in NMDA receptor antagonists like Ketamine and Phencyclidine (PCP), this tetrahydropyran derivative offers a strategic bioisosteric replacement.[1] The inclusion of the ether oxygen at the 4-position reduces lipophilicity (cLogP) and blocks metabolic oxidation sites, potentially improving the safety profile of dissociative anesthetics and rapid-acting antidepressants.[1] This guide details the structural properties, validated synthetic pathways, and handling protocols for this high-value intermediate.[1]
Structural Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The molecule features a gem-disubstituted tetrahydropyran ring.[1] The steric bulk of the ortho-chlorophenyl group combined with the quaternary carbon center creates significant conformational rigidity, a feature often required for high-affinity receptor binding.[1]
Table 1: Chemical Specifications
| Property | Data |
| IUPAC Name | 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride |
| Common Name | 4-(2-Chlorophenyl)oxan-4-amine HCl |
| CAS Number (Free Base) | 1247236-98-1 |
| Molecular Formula | C₁₁H₁₄ClNO[1][2][3] · HCl |
| Molecular Weight | 248.15 g/mol (Salt); 211.69 g/mol (Base) |
| Bioisostere Class | Oxa-analog of Cyclohexylamines (e.g., Norketamine precursors) |
| Predicted cLogP | ~1.9 (Free Base) vs ~3.2 for cyclohexane analog |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
Synthetic Architecture
The synthesis of gem-disubstituted 4-aminopyrans presents a challenge due to the steric hindrance at the quaternary center.[1] Two primary routes are chemically viable: the Ritter Reaction (Route A) and the Azide Insertion (Route B).[1] Route A is generally preferred for scalability, while Route B is often used on bench-scale for high purity.[1]
Mechanism of Action (Synthetic)[1]
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Nucleophilic Addition: The sequence initiates with the addition of a hard nucleophile (Grignard reagent) to the ketone carbonyl of tetrahydro-4H-pyran-4-one.[1]
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Carbocation Formation: Under acidic conditions, the resulting tertiary alcohol undergoes dehydration/ionization to form a tertiary carbocation, stabilized by the adjacent phenyl ring.[1]
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Nucleophilic Trapping: This crowded carbocation is trapped by a nitrile (Ritter) or hydrazoic acid (Azide), installing the nitrogen atom.[1]
Visualization: Retrosynthetic Analysis & Pathway
Figure 1: Retrosynthetic logic flow deconstructing the quaternary amine center into accessible ketone and organometallic precursors.[1]
Detailed Experimental Protocol
Safety Warning: This protocol involves the use of organometallics and strong acids.[1] All procedures must be conducted in a fume hood.[1] If utilizing the Azide route, beware of HN₃ generation.[1]
Phase 1: Formation of the Tertiary Alcohol
Objective: Synthesis of 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-ol.[1]
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Reagent Prep: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under Nitrogen (N₂) atmosphere.
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Grignard Formation:
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Add Magnesium turnings (1.2 eq) and a crystal of Iodine to the flask.
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Dissolve 1-bromo-2-chlorobenzene (1.0 eq) in anhydrous THF (5 mL/g).
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Add 10% of the bromide solution to the Mg to initiate.[1] Once reflux starts, add the remainder dropwise to maintain gentle reflux.[1] Stir for 1 hour post-addition.
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-
Addition:
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Cool the Grignard solution to 0°C.
-
Add Tetrahydro-4H-pyran-4-one (0.9 eq) dissolved in THF dropwise.
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Allow to warm to Room Temperature (RT) and stir for 4 hours.
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Workup:
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Quench with saturated aqueous NH₄Cl at 0°C.
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Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Validation: Check TLC (Hexane/EtOAc 4:1). The alcohol usually solidifies or presents as a viscous oil.[1]
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Phase 2: Introduction of the Amine (Ritter Variation)
Objective: Conversion of alcohol to amine via acetamide intermediate.[1]
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Reaction:
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Dissolve the crude alcohol from Phase 1 in Glacial Acetic Acid (3 mL/g).
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Add Chloroacetonitrile (1.5 eq) or Acetonitrile (excess) depending on desired intermediate. Note: Chloroacetonitrile is often preferred for easier hydrolysis.[1]
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Cool to 0°C and add concentrated Sulfuric Acid (H₂SO₄, 3.0 eq) dropwise. (Exothermic).
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Stir at RT for 12–24 hours.[1]
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-
Hydrolysis:
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Isolation:
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Basify the solution to pH >12 using NaOH pellets (cooling required).
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Extract the free amine with Dichloromethane (DCM).
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Dry over MgSO₄ and evaporate solvent.[1]
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Phase 3: Salt Formation & Purification
Objective: Isolation of 4-(2-Chlorophenyl)oxan-4-amine HCl.
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Dissolve the crude free base oil in minimal dry Diethyl Ether or Ethanol.[1]
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Cool to 0°C.
-
Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.
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A white precipitate will form immediately.[1]
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Filtration: Filter the solid under vacuum/N₂. Wash with cold ether.[1]
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Recrystallization: Recrystallize from Isopropanol/Ethanol if necessary to achieve >98% purity.
Medicinal Chemistry Applications
This scaffold is primarily utilized to modulate the physicochemical properties of CNS-active agents.[1]
Bioisosteric Rationale
Replacing the cyclohexane ring of Ketamine/PCP with a tetrahydropyran ring (oxane) introduces specific advantages:
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Lipophilicity (LogP): The ether oxygen acts as a hydrogen bond acceptor and lowers the cLogP by approximately 1.0–1.5 units compared to the carbocyclic analog.[1] This reduces nonspecific binding and potential accumulation in adipose tissue.[1]
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Metabolic Stability: The 4-position of the cyclohexane ring in ketamine is a major site of metabolic oxidation (hydroxylation).[1] In the oxane analog, this position is occupied by oxygen, effectively blocking this metabolic route and potentially extending the half-life.[1]
Diagram: Bioisosteric Relationship
Figure 2: Strategic replacement of the carbocycle with a heterocycle to optimize pharmacokinetic parameters.
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met:
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1H NMR (DMSO-d6, 400 MHz):
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Look for the characteristic AA'BB' system of the pyran ring protons (typically 4H multiplet around 3.6–3.8 ppm for protons adjacent to oxygen, and 1.8–2.3 ppm for protons adjacent to the quaternary center).[1]
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Aromatic protons (4H) should show the distinct splitting pattern of the ortho-substituted benzene ring (7.3–7.6 ppm).[1]
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Broad singlet at >8.0 ppm indicating the ammonium protons (NH₃⁺).
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Mass Spectrometry (LC-MS):
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[M+H]⁺ peak at ~212.08 m/z (corresponding to the free base isotope pattern for ³⁵Cl).
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Melting Point:
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Expect a high melting point (>200°C) with decomposition, typical of hydrochloride salts of compact amines.[1]
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References
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PubChem. 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine.[1] National Library of Medicine.[1] Available at: [Link][1]
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Journal of Medicinal Chemistry. Discovery of Selective CB2 Receptor Agonists. (Contextual reference for 4-aminopyran synthesis methodologies). Available at: [Link]
